

LysoSensor™ Green DND-189: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: DND-189

Cat. No.: B12413859

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and storage conditions of LysoSensor™ Green **DND-189**, a fluorescent probe essential for studying the pH of acidic organelles. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results in research, diagnostics, and drug development.

Core Properties and Mechanism of Action

LysoSensor™ Green **DND-189** is an acidotropic probe that selectively accumulates in acidic organelles, such as lysosomes, through protonation. Its fluorescence emission is highly dependent on the surrounding pH. In acidic environments, the probe becomes protonated, leading to a significant increase in its fluorescence intensity. Conversely, in neutral or alkaline environments, it remains largely non-fluorescent. This pH-dependent fluorescence makes it a valuable tool for measuring and monitoring lysosomal pH. The probe has a pKa of approximately 5.2, rendering it most sensitive in the acidic pH range characteristic of lysosomes.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for LysoSensor™ Green **DND-189**, compiled from various sources.

Property	Value	Source
Excitation Maximum (Ex)	443 nm	[2]
Emission Maximum (Em)	505 nm	[2]
pKa	~5.2	[1]
Molecular Formula	C ₂₄ H ₂₂ N ₄ O ₂	[2]
Molecular Weight	398.46 g/mol	[2]

Storage and Stability	Condition	Recommendation	Source
Stock Solution (1 mM in DMSO)			
Temperature	-20°C	[3]	
Light	Protect from light	[3]	
Moisture	Store in a dry place/desiccate	[3][4]	
Freeze-Thaw Cycles	Avoid repeated cycles	[3]	
Shelf Life	6 months	[3]	
Working Solution			
Preparation	Prepare fresh for each experiment	[5]	
Stability	Use immediately after preparation	[5]	

Experimental Protocols

Measuring Lysosomal pH in Living Cells

This protocol is a general guideline for using LysoSensor™ Green **DND-189** to measure lysosomal pH in living cells. Optimization may be required for different cell types and experimental conditions.

Materials:

- LysoSensor™ Green **DND-189** (1 mM stock solution in anhydrous DMSO)
- Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)
- Balanced salt solution or cell culture medium without serum
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Experimental Workflow:



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Caption: A streamlined workflow for lysosomal pH measurement.

Detailed Steps:

- **Prepare Working Solution:** On the day of the experiment, prepare a working solution of LysoSensor™ Green **DND-189** at a final concentration of 1 μM in a pre-warmed balanced salt solution or serum-free medium. It is critical to prepare this solution fresh and not to store it.
- **Cell Preparation:** Grow cells to the desired confluency on a suitable imaging vessel. Just before staining, wash the cells once with the same medium used for the working solution.
- **Staining:** Remove the wash medium and add the 1 μM LysoSensor™ Green **DND-189** working solution to the cells.
- **Incubation:** Incubate the cells for 1 to 5 minutes at 37°C.^[4] It is crucial to keep this incubation time short. Longer incubation times can lead to an "alkalizing effect," where the

accumulation of the probe itself raises the lysosomal pH, leading to inaccurate measurements.[4]

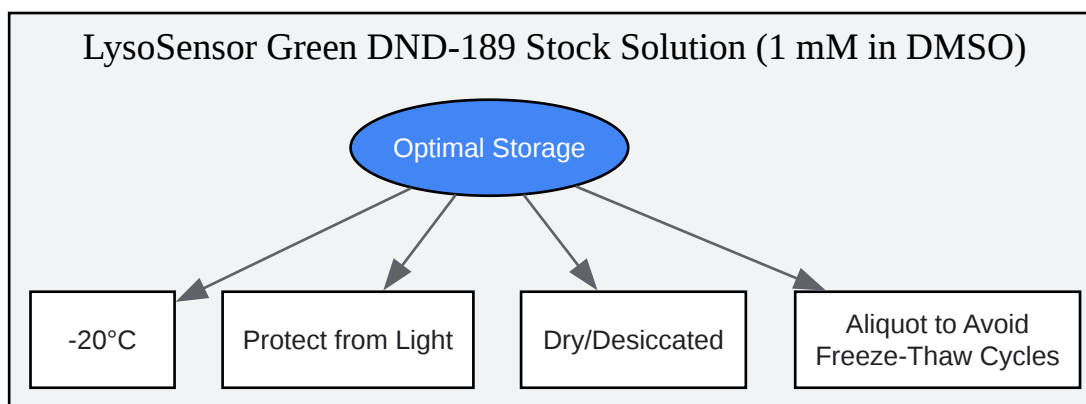
- **Wash:** After incubation, remove the staining solution and wash the cells twice with the pre-warmed medium to remove any excess probe.
- **Imaging:** Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for detecting green fluorescence (Excitation/Emission: ~443/505 nm). To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.

Stability and Storage Considerations

Stock Solution

The 1 mM stock solution of LysoSensor™ Green **DND-189** in anhydrous DMSO is stable for up to 6 months when stored under the proper conditions.[3] To ensure its stability and performance, adhere to the following:

- **Temperature:** Always store the stock solution at -20°C.
- **Light:** The vial should be protected from light to prevent photodegradation.
- **Moisture:** Keep the vial tightly sealed and in a dry environment. Desiccation is recommended.[4]
- **Aliquoting:** To avoid repeated freeze-thaw cycles, which can degrade the probe, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon first use.



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Caption: Key storage recommendations for the stock solution.

Working Solution

The stability of the diluted working solution is limited. Therefore, it is imperative to prepare the working solution fresh for each experiment and use it immediately.^[5] Do not store the working solution for later use, as this can lead to a decrease in performance and inaccurate results.

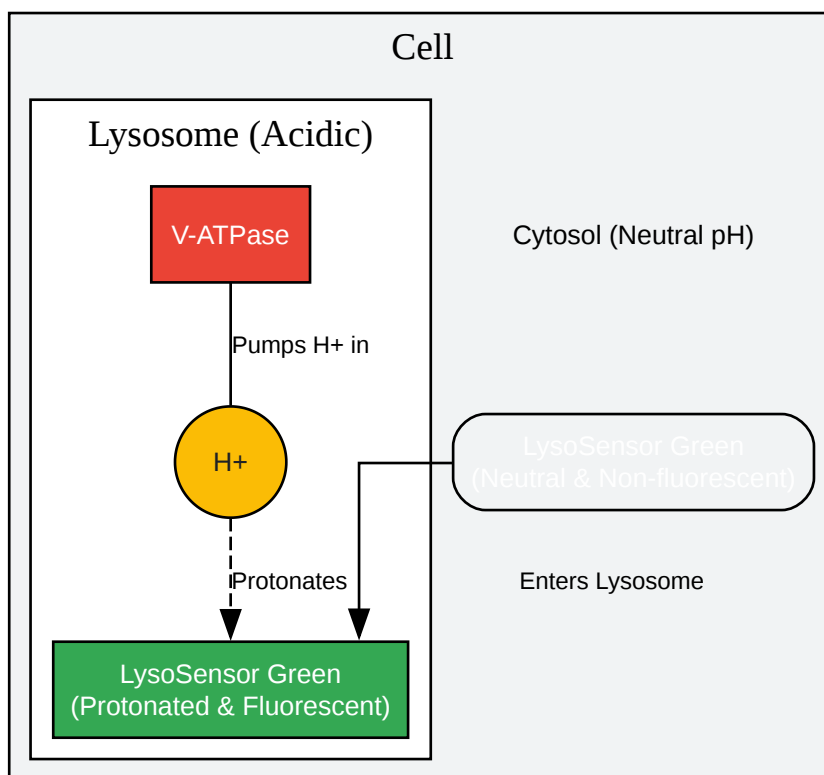
Photostability

While LysoSensor™ Green **DND-189** is considered to have good photostability for live-cell imaging, quantitative data on its photobleaching rate is not readily available. To minimize any potential photobleaching and phototoxicity, it is best practice to:

- Use the lowest possible excitation intensity that provides a sufficient signal-to-noise ratio.
- Minimize the duration of light exposure during imaging.
- Use a neutral density filter if the excitation light is too intense.

Signaling Pathway and Probe Mechanism

LysoSensor™ Green **DND-189** functions by responding to the pH gradient maintained by the vacuolar-type H⁺-ATPase (V-ATPase) proton pump on the lysosomal membrane.



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Caption: Mechanism of LysoSensor Green **DND-189** fluorescence.

In the neutral pH of the cytosol, the probe is in its neutral, non-fluorescent state. Upon entering the acidic lumen of the lysosome, the high concentration of protons (H⁺) leads to the protonation of the probe. This structural change relieves fluorescence quenching, causing the probe to become brightly fluorescent. The intensity of this fluorescence is directly proportional to the acidity of the organelle.

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